

Navigating Kinase Selectivity: A Comparative Guide to Pyrido[3,4-d]pyrimidine Derivatives

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Compound of Interest

Compound Name: **6-Fluoropyrido[3,4-d]pyrimidin-4-ol**

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This guide offers a detailed comparison of the kinase selectivity of compounds based on the pyrido[3,4-d]pyrimidine scaffold, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (Mps1) kinase. While specific experimental data for **6-Fluoropyrido[3,4-d]pyrimidin-4-ol** is not publicly available, this guide leverages data from structurally related pyrido[3,4-d]pyrimidine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific publications and should be interpreted with consideration for the varying experimental conditions under which the data was generated.

Targeting the Gatekeeper Mutation in EGFR

Certain derivatives of the pyrido[3,4-d]pyrimidine scaffold have emerged as potent irreversible inhibitors of EGFR, particularly against the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

Comparative Inhibitory Activity Against EGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative pyrido[3,4-d]pyrimidine derivative against various EGFR isoforms, compared to established EGFR inhibitors.

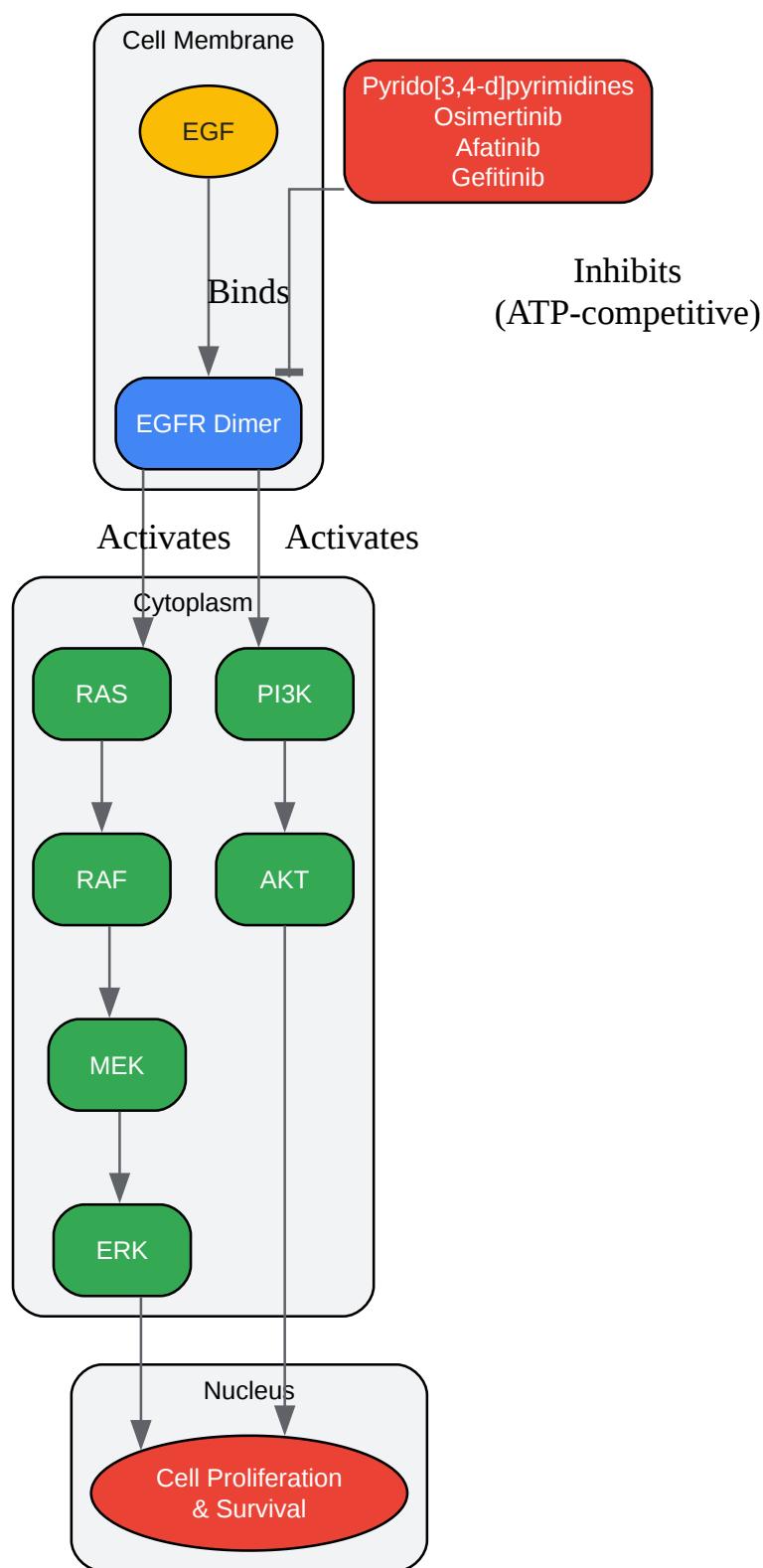
Compound/Drug	Target Kinase	IC50 (nM)	Notes
Pyrido[3,4-d]pyrimidine 25h	EGFRL858R	1.7	Irreversible inhibitor. [1]
EGFRL858R/T790M	23.3		Effective against the key resistance mutation.[1]
Osimertinib (AZD9291)	EGFRWT	~200-500	High selectivity for mutant over wild-type.
EGFRL858R/T790M	<10		Potent third-generation irreversible inhibitor.[2]
Afatinib	EGFRWT	~10	Second-generation irreversible pan-ErbB inhibitor.
EGFRT790M	38.4 - 350		Reduced potency against T790M compared to sensitizing mutations. [3]
Gefitinib	EGFRWT	15.5	First-generation reversible inhibitor.[4]
EGFRL858R/T790M	823.3		Significantly less effective against T790M.[4]

Disclaimer: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the points of inhibition by various TKIs. EGFR activation, upon ligand binding, triggers a cascade of downstream

signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.



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EGFR Signaling Pathway and Points of Inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against EGFR kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

1. Reagent Preparation:

- Prepare a stock solution of the test compound (e.g., pyrido[3,4-d]pyrimidine derivative) in 100% DMSO.
- Create a serial dilution of the test compound in kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). The final DMSO concentration should not exceed 1%.
- Prepare a master mix containing a suitable peptide substrate (e.g., Y12-Sox) and ATP in the kinase assay buffer.
- Dilute recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the kinase assay buffer.

2. Kinase Reaction:

- In a 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
- Add the kinase reaction master mix to each well.
- Initiate the reaction by adding the diluted EGFR enzyme.
- Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

- Measure the luminescence using a plate reader.
- Subtract the background luminescence (no enzyme control) from all other readings.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Workflow for an In Vitro EGFR Kinase Assay.

Targeting the Mitotic Checkpoint with Mps1 Inhibitors

The pyrido[3,4-d]pyrimidine scaffold has also been successfully utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint. Overexpression of Mps1 is implicated in tumorigenesis, making it an attractive therapeutic target.

Comparative Inhibitory Activity Against Mps1

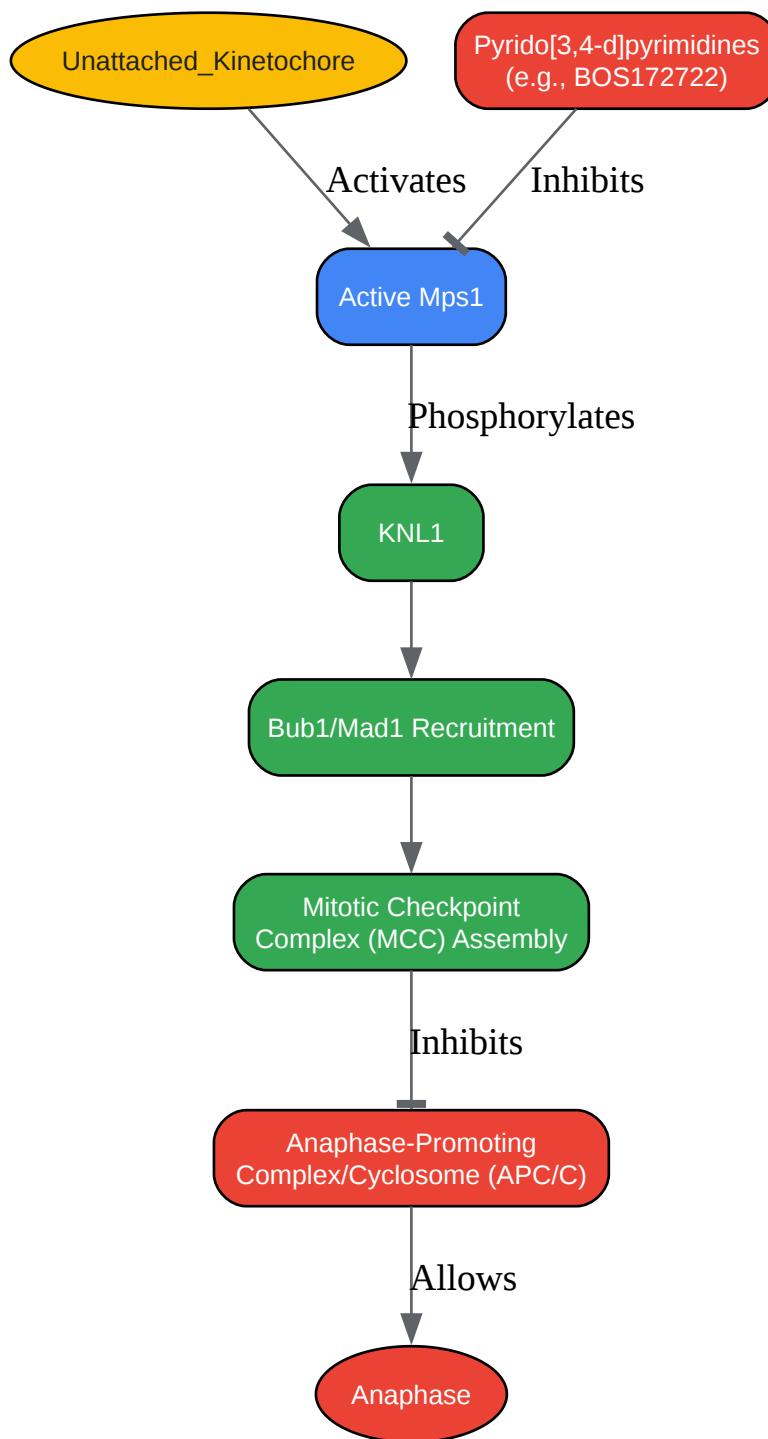
The following table compares the inhibitory activity of a clinical-stage pyrido[3,4-d]pyrimidine-based Mps1 inhibitor, BOS172722, with other Mps1 inhibitors.

Compound/Drug	Target Kinase	IC50 (nM)	Selectivity Notes
BOS172722	Mps1	4 (at 10 μM ATP)	Highly selective. [5]
Mps1		10 (at 1 mM ATP)	Potent even at high ATP concentrations. [5]
Pyrido[3,4-d]pyrimidine 34h	Mps1	~1-2	100-fold selective over JNK1 and 200-fold over JNK2.
JNK1		110	
JNK2		220	
BAY 1161909	Mps1	<10	Excellent selectivity profile.
BAY 1217389	Mps1	<10	Excellent selectivity profile.

Disclaimer: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. The diagram below outlines the central role of Mps1 in this pathway.



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Role of Mps1 in the Spindle Assembly Checkpoint.

Experimental Protocol: In Vitro Mps1 Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of Mps1 kinase.

1. Reagent Preparation:

- Prepare a serial dilution of the test compound (e.g., BOS172722) in DMSO, followed by intermediate dilutions in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Prepare a 2x Mps1 enzyme/substrate mixture containing recombinant human Mps1 kinase and a fluorescently labeled peptide substrate (e.g., ULight™-peptide) in the Kinase Reaction Buffer.
- Prepare a 4x ATP solution in the Kinase Reaction Buffer.
- Prepare a Stop Buffer (e.g., 10 mM EDTA) containing a Europium-labeled anti-phospho-substrate antibody.

2. Kinase Reaction:

- To a 384-well plate, add the diluted test compound or DMSO control.
- Add the 2x Mps1 enzyme/substrate mixture.
- Initiate the reaction by adding the 4x ATP solution.
- Incubate the plate at room temperature for 60 minutes.

3. Detection:

- Add the Stop Buffer containing the Europium-labeled antibody to terminate the reaction and allow for antibody binding.
- Incubate for another 60 minutes at room temperature.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.

4. Data Analysis:

- Calculate the TR-FRET ratio.
- Determine the percent inhibition for each compound concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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Workflow for an In Vitro Mps1 TR-FRET Kinase Assay.

Conclusion

The pyrido[3,4-d]pyrimidine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have shown significant promise in targeting clinically relevant kinases such as EGFR, including its drug-resistant mutants, and Mps1. The data and protocols presented in this guide offer a valuable resource for the continued exploration and optimization of pyrido[3,4-d]pyrimidine-based compounds in the pursuit of novel therapeutics.

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